molecular formula C20H17N3O3 B2374883 5-(1,3-Benzoxazol-2-yl)-2-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415525-28-7

5-(1,3-Benzoxazol-2-yl)-2-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2374883
CAS No.: 2415525-28-7
M. Wt: 347.374
InChI Key: VJWPOIFMOCZZIL-UHFFFAOYSA-N
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Description

5-(1,3-Benzoxazol-2-yl)-2-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that features a benzoxazole moiety fused with a pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzoxazol-2-yl)-2-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole ring, which can be synthesized from 2-aminophenol and aldehydes under reflux conditions . The pyrrole ring system can be constructed using diketopyrrolopyrrole (DPP) as a building block . The final step involves the coupling of the benzoxazole and pyrrole moieties under specific reaction conditions, often using catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Benzoxazol-2-yl)-2-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-(1,3-Benzoxazol-2-yl)-2-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1,3-Benzoxazol-2-yl)-2-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-Benzoxazol-2-yl)-2-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)-5-benzyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3/c24-18-14-11-22(20-21-16-8-4-5-9-17(16)26-20)12-15(14)19(25)23(18)10-13-6-2-1-3-7-13/h1-9,14-15H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWPOIFMOCZZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C3=NC4=CC=CC=C4O3)C(=O)N(C2=O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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